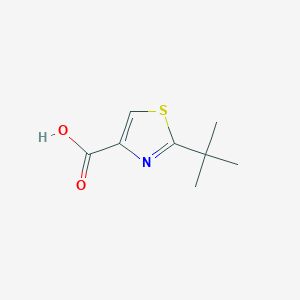

2-Tert-butyl-1,3-thiazole-4-carboxylic acid

Descripción

Structural Characterization of 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified through several standardized chemical nomenclature systems and databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition of a five-membered thiazole heterocycle containing both sulfur and nitrogen atoms. The Chemical Abstracts Service has assigned the registry number 1086380-10-0 to this compound, providing a unique identifier for chemical databases and literature searches.

The molecular formula C₈H₁₁NO₂S represents the elemental composition, indicating eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 185.24 grams per mole. The compound is also catalogued under the MDL number MFCD09258844 in chemical databases, facilitating cross-referencing across multiple chemical information systems. Alternative nomenclature systems refer to this compound as 2-(tert-butyl)thiazole-4-carboxylic acid or 2-tert-butylthiazole-4-carboxylic acid, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.

Molecular Architecture Analysis

X-ray Crystallographic Studies

Crystallographic investigations of thiazole-containing compounds have provided valuable insights into the molecular architecture and solid-state packing arrangements of related structures. Studies on similar thiazole carboxylic acid derivatives have revealed characteristic bond lengths and angles within the heterocyclic framework. The thiazole ring system typically exhibits planar geometry with specific dihedral angles between substituent groups and the heterocyclic core.

Research on related thiazolopyridine derivatives has demonstrated that tert-butyl substituents often display significant librational motion in crystal structures, as evidenced by large thermal ellipsoids in X-ray diffraction studies. This dynamic behavior of the tert-butyl group influences the overall molecular conformation and intermolecular interactions in the solid state. Crystal structure analyses of comparable compounds have shown that carboxylic acid functionalities participate in hydrogen bonding networks, contributing to the stabilization of crystal packing arrangements.

The molecular geometry of thiazole derivatives is characterized by specific bond angles and distances within the five-membered ring system. The carbon-sulfur and carbon-nitrogen bonds within the thiazole ring exhibit distinct lengths that are intermediate between single and double bond characters due to aromatic delocalization. These structural parameters have been consistently observed across multiple crystallographic studies of thiazole-containing compounds, providing a foundation for understanding the molecular architecture of this compound.

Conformational Analysis Through DFT Calculations

Computational studies employing Density Functional Theory calculations have been instrumental in elucidating the conformational preferences and electronic properties of thiazole derivatives. These quantum mechanical calculations provide detailed information about optimized molecular geometries, vibrational frequencies, and electronic distributions within the molecular framework. The tert-butyl substituent at the 2-position of the thiazole ring introduces significant steric effects that influence the overall molecular conformation and rotational barriers around specific bonds.

Theoretical investigations have revealed that the carboxylic acid functionality at the 4-position can adopt different orientations relative to the thiazole ring plane, with energy barriers governing the interconversion between these conformers. The electronic structure calculations have demonstrated that the thiazole ring exhibits aromatic character with delocalized π-electron density distributed across the heterocyclic framework. These computational studies have also provided insights into the molecular electrostatic potential surface, revealing regions of electron density that are important for intermolecular interactions and chemical reactivity.

Spectroscopic Profiling

Infrared Vibrational Signatures

Infrared spectroscopy provides characteristic vibrational signatures that are diagnostic of specific functional groups within this compound. The carboxylic acid functionality exhibits distinctive absorption bands corresponding to the carbonyl stretching vibration and the hydroxyl group stretching mode. Related thiazole derivatives have shown characteristic infrared absorption patterns that include bands associated with the aromatic thiazole ring system and aliphatic carbon-hydrogen stretching modes of the tert-butyl substituent.

The vibrational spectrum of thiazole-containing compounds typically displays absorption bands in specific regions that are indicative of the heterocyclic framework. Carbon-hydrogen stretching vibrations of the thiazole ring appear in characteristic frequency ranges, while the carbon-nitrogen and carbon-sulfur bonds contribute to distinctive absorption patterns in the fingerprint region of the infrared spectrum. The bulky tert-butyl group introduces multiple carbon-hydrogen stretching and bending vibrations that appear as complex multiplets in specific spectral regions.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy has provided detailed structural information about this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance studies of this compound have revealed a singlet at δ 8.16 ppm corresponding to the thiazole ring proton at the 5-position, and a singlet at δ 1.46 ppm representing the nine equivalent protons of the tert-butyl group. These chemical shift values are consistent with the expected electronic environment of protons in thiazole derivatives.

The nuclear magnetic resonance spectral assignments demonstrate the unique chemical environments of different proton populations within the molecule. The downfield chemical shift of the thiazole ring proton reflects the deshielding effect of the electronegative nitrogen and sulfur atoms within the heterocyclic framework. The tert-butyl protons appear as a singlet due to the equivalent chemical environments of the three methyl groups attached to the quaternary carbon center. Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through characteristic carbon chemical shifts corresponding to the thiazole ring carbons, the quaternary carbon of the tert-butyl group, and the carboxylic acid carbon.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound has revealed characteristic fragmentation patterns and molecular ion peaks that confirm the molecular structure and provide insights into the compound's behavior under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of 185.24 grams per mole. This ionization pattern is typical for carboxylic acid-containing compounds under positive ion electrospray ionization conditions.

Advanced mass spectrometric techniques have provided detailed information about the collision cross section values for different ionic adducts of the compound. These measurements include values for various adduct ions such as [M+H]⁺ at 140.0 Ų, [M+Na]⁺ at 149.0 Ų, and [M-H]⁻ at 141.8 Ų, providing insights into the three-dimensional structure and gas-phase conformations of the ionized molecule. Additional adduct formations include ammonium, potassium, formate, and acetate adducts, each exhibiting characteristic collision cross section values that reflect the size and shape of the respective ionic species.

Table 1: Predicted Collision Cross Section Values for this compound Ionic Species

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 186.058 | 140.0 |

| [M+Na]⁺ | 208.040 | 149.0 |

| [M-H]⁻ | 184.044 | 141.8 |

| [M+NH₄]⁺ | 203.085 | 160.6 |

| [M+K]⁺ | 224.014 | 147.0 |

| [M+H-H₂O]⁺ | 168.048 | 135.1 |

| [M+HCOO]⁻ | 230.049 | 155.7 |

The fragmentation behavior of the compound under mass spectrometric conditions provides valuable structural information about the stability and bonding patterns within the molecule. The formation of dehydrated molecular ions [M+H-H₂O]⁺ suggests the ready loss of water from the carboxylic acid functionality under energetic ionization conditions. These mass spectrometric data contribute significantly to the comprehensive structural characterization of this compound and support the structural assignments derived from other analytical techniques.

Propiedades

IUPAC Name |

2-tert-butyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUAGBHLKPPECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-10-0 | |

| Record name | 2-tert-butyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Tert-butyl-1,3-thiazole-4-carboxylic acid (CAS Number: 1086380-10-0) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H11NO2S

- Molecular Weight : 185.24 g/mol

- Structure : The compound features a thiazole ring, which is known for its biological significance.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Cytotoxicity : Studies have demonstrated that derivatives of thiazole compounds can exhibit significant cytotoxic effects on cancer cell lines. For instance, a related thiazole derivative showed cell viability below 6.79% in various cancer cell lines at a concentration of 50 µM, indicating strong anticancer potential .

- P-glycoprotein Modulation : Some thiazole derivatives have been identified as modulators of P-glycoprotein (P-gp), an important efflux transporter involved in multidrug resistance (MDR) in cancer therapy. These compounds can enhance the intracellular concentration of chemotherapeutic agents like paclitaxel, thereby overcoming resistance .

- Interaction with AMPA Receptors : Recent investigations have highlighted the role of thiazole derivatives in modulating GluA2 AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation may have implications for treating neurological disorders .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various thiazole derivatives found that one compound exhibited substantial cytotoxicity across multiple cancer cell lines while maintaining lower toxicity towards normal cells. The structural feature of a tert-butyl group was noted to enhance membrane permeability and interaction with intracellular targets .

Case Study 2: P-glycoprotein Interaction

In vitro assays indicated that certain thiazole derivatives significantly stimulated ATPase activity associated with P-gp, suggesting these compounds interact directly with the drug-binding site of the transporter. This interaction was linked to improved efficacy of co-administered chemotherapeutics in resistant cancer models .

Data Table: Biological Activities of Thiazole Derivatives

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Recent studies have highlighted the potential of thiazole derivatives, including 2-tert-butyl-1,3-thiazole-4-carboxylic acid, as inhibitors of specific enzymes such as ADAMTS7. This enzyme has been implicated in cardiovascular diseases, making such inhibitors valuable for therapeutic development . The structural modifications of thiazoles can enhance their potency and selectivity against these targets.

Antimicrobial Activity

Thiazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds like this compound exhibit activity against various pathogens, which positions them as candidates for developing new antimicrobial agents .

Fungicides

One of the prominent applications of this compound is in agriculture as a fungicide. It has been shown to effectively control phytopathogenic fungi that threaten crops. The development of thiazole-based fungicides addresses the increasing demand for effective crop protection agents that are environmentally friendly and have lower toxicity profiles compared to traditional chemicals .

Plant Growth Regulation

Thiazole derivatives have also been explored for their potential as plant growth regulators. They can influence various physiological processes in plants, promoting growth and resistance to stressors . This application is particularly relevant in sustainable agriculture practices.

Case Study 1: ADAMTS7 Inhibition

A study published in early 2024 demonstrated that modifications to thiazole compounds could significantly enhance their inhibitory effects on ADAMTS7. The study found that certain substituents on the thiazole ring improved both potency and metabolic stability, suggesting a pathway for developing new cardiovascular drugs based on this scaffold .

Case Study 2: Agricultural Efficacy

In a field trial conducted to evaluate the efficacy of thiazole-based fungicides, including this compound, results indicated a marked reduction in fungal infections in treated crops compared to controls. This trial underscores the compound's potential as a viable alternative to conventional fungicides .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-tert-butyl-1,3-thiazole-4-carboxylic acid and analogous compounds:

Substituent Effects on Physicochemical Properties

- Lipophilicity: The tert-butyl group in the target compound increases logP (partition coefficient) compared to polar substituents like amino (e.g., 2-amino-5-(2-methylpropyl)- derivative) or methoxycarbonyl groups. This enhances membrane permeability but reduces aqueous solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) increase electrophilicity at the thiazole ring, favoring reactions like amidation, whereas electron-donating tert-butyl stabilizes the ring .

Research Findings and Data

Key Studies on Thiazole Derivatives

- Anti-inflammatory Activity : A 3-chlorophenyl-substituted thiazole-4-carboxylic acid demonstrated EC₅₀ values <10 nM as a dual EP2/EP3 agonist, highlighting the impact of aromatic substituents on potency .

- Antiplasmodial Peptides: Thiazole-4-carboxylic acid units with amino acid-like substituents (e.g., Ile-Tzl-Ca) showed nanomolar activity against Plasmodium falciparum, underscoring the role of polar groups in bioactivity .

Stability and Reactivity Trends

- Thermal Stability : tert-butyl derivatives exhibit higher melting points (~200°C) compared to alkyl-substituted analogs (e.g., 2-propyl derivative, mp ~170°C) due to increased crystallinity .

- Chemical Reactivity : Methoxycarbonyl derivatives undergo rapid ester hydrolysis under basic conditions, whereas tert-butyl analogs remain inert, making them suitable for harsh synthetic conditions .

Métodos De Preparación

Hydrolysis of Ethyl 2-tert-butylthiazole-4-carboxylate

A widely documented method for synthesizing 2-tert-butyl-1,3-thiazole-4-carboxylic acid involves the hydrolysis of the corresponding ester, ethyl 2-tert-butylthiazole-4-carboxylate.

- Stage 1: The ester is treated with lithium hydroxide monohydrate in a tetrahydrofuran (THF) and water mixture. The reaction is stirred for approximately 16 hours at around 43°C.

- Stage 2: After completion of hydrolysis, hydrochloric acid is added to acidify the reaction mixture, precipitating the free acid.

- Isolation: The solution is concentrated, and the product is isolated by filtration or extraction.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Reactants | Ethyl 2-tert-butylthiazole-4-carboxylate, LiOH·H2O |

| Solvent | Tetrahydrofuran (THF), Water |

| Reaction Time | 16 hours |

| Temperature | Approximately 43°C |

| Acidification | HCl addition to pH ~2 |

| Product | This compound |

| Yield | Not explicitly stated, but typical hydrolysis yields are high (>80%) |

| Characterization | 1H NMR δ 8.16 (s, 1H), 1.46 (s, 9H); MS [M+H]+ = 186 |

This method is noted for its straightforwardness and relatively mild conditions, making it suitable for laboratory-scale synthesis and potential scale-up.

Oxidation of Hydroxymethylthiazole Intermediates

Another classical approach involves the conversion of halomethylthiazoles to the corresponding carboxylic acids via hydroxymethyl intermediates, followed by oxidation.

- Step 1: Treatment of 4-chloromethylthiazole or 4-bromomethylthiazole with mineral acids such as sulfuric acid, phosphoric acid, hydrochloric acid, or hydrobromic acid in aqueous media to form 4-hydroxymethylthiazole.

- Step 2: Oxidation of the hydroxymethyl intermediate to the carboxylic acid using a mixture of nitric acid and sulfuric acid.

| Parameter | Details |

|---|---|

| Halomethylthiazole | 4-chloromethylthiazole or 4-bromomethylthiazole |

| Acid Used | Sulfuric acid, phosphoric acid, hydrochloric acid, or hydrobromic acid |

| Acid Amount | 0.1 to 4 moles per mole of thiazole compound |

| Hydroxymethylation Temp. | 50–120°C, preferably 65–90°C |

| Oxidizing Agent | Mixture of nitric acid and sulfuric acid |

| Oxidation Temp. | 65–90°C |

| Pressure | Atmospheric or elevated (40–60 psi) |

| Reaction Time | 3–5 hours for oxidation |

| Yield | Generally >85% for carboxylic acid |

- The hydroxymethyl intermediate can be isolated or oxidized in situ.

- The pH of the reaction mixture is adjusted to about 1.5–2.5 to precipitate the carboxylic acid.

- The oxidation step benefits from the presence of sulfuric acid to improve yield.

- This method is versatile and can be adapted depending on available equipment and economic considerations regarding temperature and pressure.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The hydrolysis method using lithium hydroxide is a classical saponification reaction that efficiently converts esters to acids under relatively mild conditions, avoiding harsh oxidants or extreme pH.

- The hydroxymethylation-oxidation route, derived from patent literature, offers a robust industrially relevant process. The control of temperature, pressure, and pH is crucial to optimize yield and purity. Elevated pressures (40–60 psi) and temperatures (65–90°C) accelerate the reaction, but care must be taken to avoid decomposition.

- The oxidation step using nitric acid and sulfuric acid is a powerful method to convert aldehyde intermediates to carboxylic acids with high yields (>85%). The presence of sulfuric acid enhances the oxidizing power and the overall efficiency.

- Alternative synthetic routes involving cyclodehydration of tert-butyl carbazate derivatives provide insight into the synthesis of tert-butyl substituted heterocycles but require further adaptation to target this compound specifically.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Methodology : The synthesis of thiazole-carboxylic acid derivatives typically involves cyclization reactions using α-halo ketones and thioureas or thioamides. For tert-butyl substitution, pre-functionalization of the thiazole core with tert-butyl groups before carboxylation may improve regioselectivity. Optimization can involve varying solvents (e.g., DMF, THF), catalysts (e.g., Hünig’s base), and temperature gradients. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine analytical techniques:

- NMR : Use - and -NMR to verify tert-butyl protons (δ ~1.3 ppm, singlet) and carboxylate carbon (δ ~165–170 ppm).

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ via ESI-MS) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- FTIR : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D conformation of this compound, and how does steric hindrance influence its packing?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. The tert-butyl group’s steric bulk may lead to torsional strain, affecting dihedral angles between the thiazole ring and carboxylate moiety. Compare with analogous structures (e.g., 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, which shows planar geometry with anti-conformers ). Use software like OLEX2 or SHELX for refinement.

Q. How can researchers resolve contradictions in reported biological activity data for this compound, such as inconsistent IC values in enzyme assays?

- Methodology :

- Assay Replication : Standardize conditions (pH, temperature, solvent/DMSO concentration) to minimize variability.

- Structural Confirmation : Ensure the compound’s stability under assay conditions (e.g., via LC-MS post-assay).

- Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish binding vs. inhibition artifacts .

Q. What computational strategies predict the interaction of this compound with biological targets like kinases or GPCRs?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB entries like X8U ).

- MD Simulations : Assess conformational dynamics (e.g., tert-butyl group flexibility) over 100-ns trajectories in GROMACS.

- QSAR Modeling : Corrogate substituent effects using descriptors like logP and polar surface area .

Q. How does the tert-butyl group influence the compound’s solubility and pharmacokinetic properties compared to smaller alkyl substituents?

- Methodology :

- Solubility Assays : Measure logP via shake-flask method (octanol/water) and compare with analogs (e.g., methyl or cyclopropyl substituents ).

- Permeability Studies : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption.

- In Silico Prediction: Tools like SwissADME can model bioavailability and CYP450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.